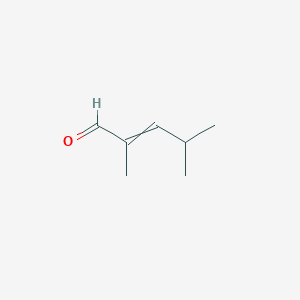

2,4-Dimethylpent-2-enal

Descripción

4,4-Dimethylpent-2-enal (CAS: 22597-46-2) is an α,β-unsaturated aldehyde with the molecular formula C₇H₁₂O and a molar mass of 112.17 g/mol . Its IUPAC name is (E)-4,4-dimethylpent-2-enal, and its structural features include a conjugated enal system (C=O and C=C bonds) and two methyl groups at the 4-position of the pentene chain . The compound’s SMILES notation is CC(C)(C)/C=C/C=O, and its InChI key is JZJVARRPMMVFRQ-SNAWJCMRSA-N, confirming the trans (E) configuration of the double bond .

This aldehyde has been identified as a volatile organic compound (VOC) emitted by fungal species in the genus Armillaria (e.g., A. gallica and A. ostoyae), where it may play a role in ecological interactions or serve as a biomarker for detecting root rot in urban trees . Its detection via SPME-GC/MS platforms highlights its relevance in environmental monitoring .

Propiedades

IUPAC Name |

2,4-dimethylpent-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(2)4-7(3)5-8/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMYOGGQDRXLAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10706127 | |

| Record name | 2,4-Dimethylpent-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188647-29-2 | |

| Record name | 2,4-Dimethylpent-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10706127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-2-enal can be synthesized through several methods. One common approach involves the aldol condensation of 2,4-dimethylpentan-2-one with formaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the enal product.

Industrial Production Methods: In an industrial setting, the production of 2,4-Dimethylpent-2-enal may involve the catalytic dehydrogenation of 2,4-dimethylpentan-2-ol. This process uses metal catalysts such as copper or palladium and is conducted at high temperatures to achieve efficient conversion.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dimethylpent-2-enal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol, 2,4-dimethylpentan-2-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Addition Reactions: The double bond in 2,4-Dimethylpent-2-enal can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Addition: Bromine (Br₂), Hydrogen chloride (HCl)

Major Products Formed:

Oxidation: 2,4-Dimethylpentanoic acid

Reduction: 2,4-Dimethylpentan-2-ol

Addition: 2,4-Dibromo-2,4-dimethylpentane (with Br₂)

Aplicaciones Científicas De Investigación

2,4-Dimethylpent-2-enal has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: Research into its potential pharmacological properties is ongoing, with some studies exploring its use as an intermediate in drug synthesis.

Industry: It is utilized in the production of fragrances and flavoring agents due to its distinct odor profile.

Mecanismo De Acción

The mechanism by which 2,4-Dimethylpent-2-enal exerts its effects depends on the specific reaction or application. In oxidation reactions, the aldehyde group undergoes nucleophilic attack by the oxidizing agent, leading to the formation of a carboxylic acid. In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions from the reducing agent.

Comparación Con Compuestos Similares

Table 1: Key Properties of 4,4-Dimethylpent-2-enal and Related Aldehydes

Key Differences :

- Chain Length and Branching : 4,4-Dimethylpent-2-enal’s branched structure (two methyl groups at C4) distinguishes it from linear aldehydes like pent-2-enal or longer-chain analogs like 2-octen-1-al. This branching may enhance its volatility or stability compared to unbranched analogs .

- Ecological Role : Unlike 2-octen-1-al (a common fungal VOC), 4,4-dimethylpent-2-enal is specifically associated with Armillaria species, suggesting genus-specific biosynthetic pathways .

Functional Group Comparisons

α,β-Unsaturated Aldehydes

These compounds are reactive due to conjugation between the carbonyl and double bond.

Terpenoids and Sesquiterpenes

Unlike terpenes, which are often biosynthesized via mevalonate pathways, enals like 4,4-dimethylpent-2-enal may derive from lipid oxidation or specialized aldehyde synthases .

Environmental Detection

4,4-Dimethylpent-2-enal has been proposed as a diagnostic marker for Armillaria-induced root rot in urban trees, detectable via e-nose and SPME-GC/MS . Its emission correlates with fungal activity under stress conditions (e.g., soil compaction), offering a non-invasive monitoring tool .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.